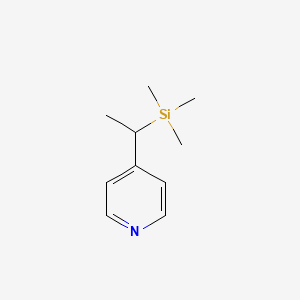
Trimethyl(1-pyridin-4-ylethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(1-pyridin-4-ylethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a 1-pyridin-4-ylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(1-pyridin-4-ylethyl)silane typically involves the reaction of 1-pyridin-4-ylethyl chloride with trimethylsilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
1-pyridin-4-ylethyl chloride+TrimethylsilaneNaHthis compound+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(1-pyridin-4-ylethyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain organic reactions.
Substitution: The silicon-methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used for oxidation reactions.
Reduction: Hydrosilanes like triethylsilane can be used as reducing agents.
Substitution: Halogenating agents such as thionyl chloride or bromine can facilitate substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Halosilanes and other substituted silanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Trimethyl(1-pyridin-4-ylethyl)silane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of complex organosilicon compounds.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its unique structure allows for the exploration of new biochemical pathways and interactions.
Medicine
This compound has potential applications in medicinal chemistry, including the development of novel pharmaceuticals. Its ability to modify biological molecules can lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as silicones and siloxanes. It is also employed in the manufacturing of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Trimethyl(1-pyridin-4-ylethyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly reactive and can participate in a range of chemical reactions. The compound can stabilize reactive intermediates through hyperconjugation, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: Similar in structure but lacks the pyridin-4-ylethyl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Trimethyl(trifluoromethyl)silane: Contains a trifluoromethyl group instead of a pyridin-4-ylethyl group.
Uniqueness
Trimethyl(1-pyridin-4-ylethyl)silane is unique due to the presence of the pyridin-4-ylethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C10H17NSi |
|---|---|
Molekulargewicht |
179.33 g/mol |
IUPAC-Name |
trimethyl(1-pyridin-4-ylethyl)silane |
InChI |
InChI=1S/C10H17NSi/c1-9(12(2,3)4)10-5-7-11-8-6-10/h5-9H,1-4H3 |
InChI-Schlüssel |
YFSIYESZNBHFTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=NC=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13825390.png)
![5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B13825402.png)
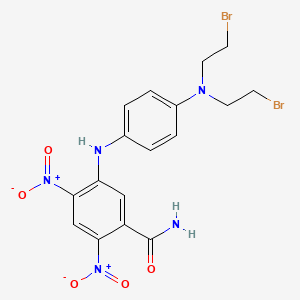
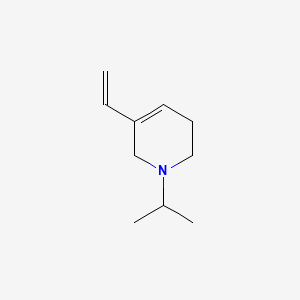
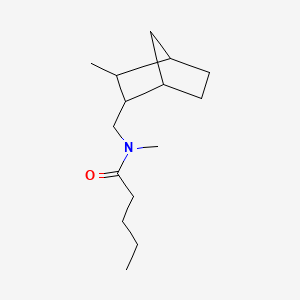
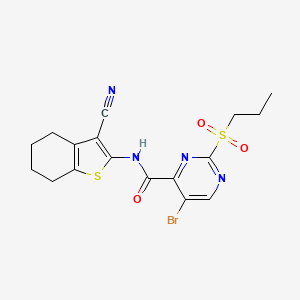
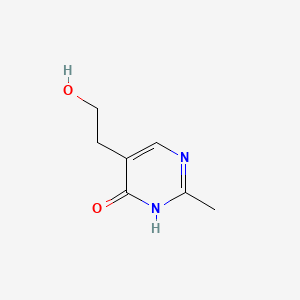
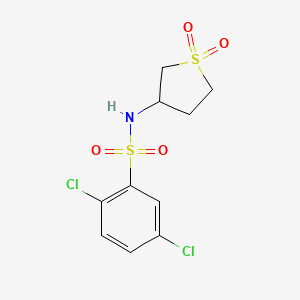
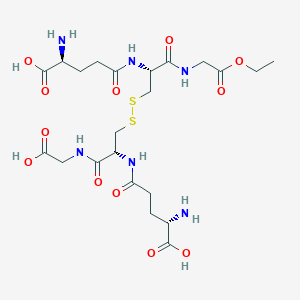
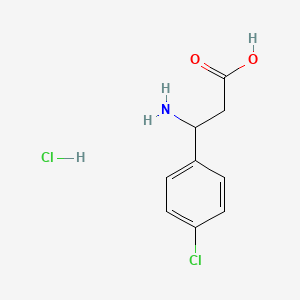
![1-(1,3-benzodioxol-5-yl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride](/img/structure/B13825453.png)
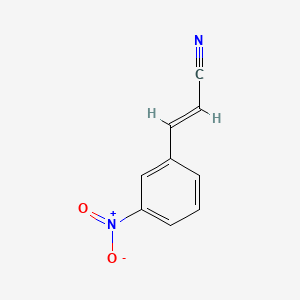
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13825468.png)

